![molecular formula C13H13FN2O3 B7474826 6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474826.png)
6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione is a chemical compound that has garnered significant attention in scientific research due to its potential in various fields such as medicinal chemistry, drug discovery, and cancer research. This compound is also known as "FPM" and has a molecular formula of C14H12FNO3.
Mecanismo De Acción
The mechanism of action of 6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the induction of cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has a variety of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, it has been shown to have anti-inflammatory properties and can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in lab experiments is its potency and specificity. It has been found to exhibit potent antitumor activity and can selectively target cancer cells while leaving healthy cells unharmed. Additionally, the synthesis method is relatively simple, and the compound is readily available. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are many future directions for the study of 6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione. One potential direction is the development of more potent analogs of the compound that can exhibit even greater antitumor activity. Additionally, the compound could be studied for its potential in treating other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another potential direction is the study of the compound's mechanism of action and how it can be optimized for greater efficacy. Overall, the study of 6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has the potential to lead to the development of new and effective treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of 6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione involves the reaction of 2-fluorobenzyl alcohol with ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with urea and a catalytic amount of acetic acid to yield the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been extensively studied for its potential in various scientific research fields. One of the major applications of this compound is in medicinal chemistry and drug discovery. It has been found to exhibit potent antitumor activity and has been investigated as a potential anticancer agent. Additionally, it has been studied for its potential in treating other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
6-[(2-fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-15-9(7-12(17)16(2)13(15)18)8-19-11-6-4-3-5-10(11)14/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDCMNNEHPUCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)
![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)
![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)

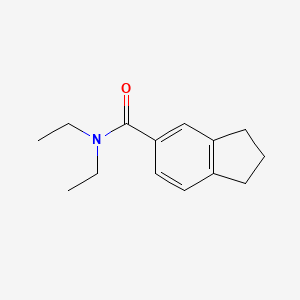
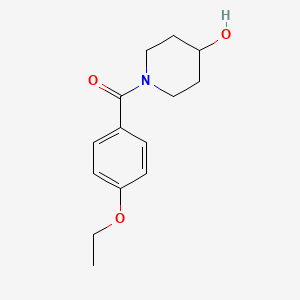
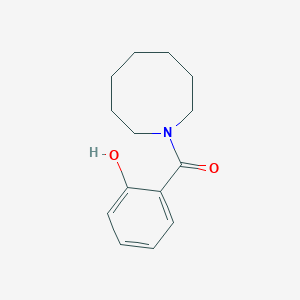
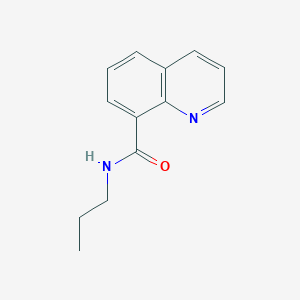

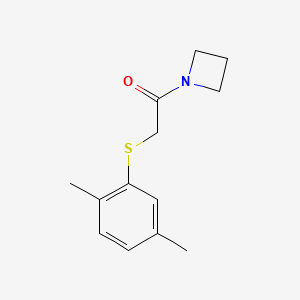
![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)

